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molecular formula C7H10N4O3 B8741287 6-amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 76194-05-3

6-amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8741287
M. Wt: 198.18 g/mol
InChI Key: PJHVUYYGBOUXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04325956

Procedure details

33.3 g of 6-amino-5-nitroso-1-propyl-2,4-(1H,3H)-pyrimidinedione (III) was catalytically hydrogenated in 800 ml of DMF in the presence of 0.1 g PtO2 for 3 hours at room temperature and at a pressure of 200 kPa. The catalyst and the crystals were filtered off and washed with ethanol. Yield 29 g (93%) (IV).
Quantity
33.3 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH3:10])[C:6](=[O:11])[NH:5][C:4](=[O:12])[C:3]=1[N:13]=O>CN(C=O)C.O=[Pt]=O>[NH2:13][C:3]1[C:4](=[O:12])[NH:5][C:6](=[O:11])[N:7]([CH2:8][CH2:9][CH3:10])[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
NC1=C(C(NC(N1CCC)=O)=O)N=O
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst and the crystals were filtered off
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
Smiles
NC=1C(NC(N(C1N)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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